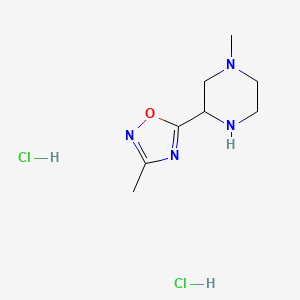
Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate: is an organic compound with the molecular formula C9H9BrFNO2 It is a derivative of benzoic acid and contains multiple functional groups, including an amino group, a bromine atom, a fluorine atom, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of a methylbenzoate derivative, followed by the introduction of an amino group. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs automated systems to monitor and control reaction parameters, ensuring consistent quality and scalability.
化学反応の分析
Types of Reactions: Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The amino group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or fluorine atoms.
科学的研究の応用
Chemistry: Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a probe to study biochemical pathways.
Medicine: The compound’s unique structure makes it a candidate for drug development. Researchers investigate its potential therapeutic effects and its ability to modulate specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes and polymers. Its reactivity and functional groups make it valuable in material science applications.
作用機序
The mechanism of action of Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
- Methyl 3-amino-5-bromo-2-methylbenzoate
- Methyl 2-amino-5-bromo-4-fluoro-3-iodobenzoate
- 5-Bromo-4-fluoro-2-methylaniline
Comparison: Methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate is unique due to the specific arrangement of its functional groups. Compared to similar compounds, it offers distinct reactivity and potential applications. For example, the presence of both bromine and fluorine atoms provides unique opportunities for halogen bonding, which can be exploited in drug design and material science.
特性
分子式 |
C9H9BrFNO2 |
|---|---|
分子量 |
262.08 g/mol |
IUPAC名 |
methyl 2-amino-4-bromo-5-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C9H9BrFNO2/c1-4-7(10)6(11)3-5(8(4)12)9(13)14-2/h3H,12H2,1-2H3 |
InChIキー |
ZHGZBXMHHMMIGM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=C1Br)F)C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13512792.png)
![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)



![tert-butyl N-[3-(3H-diazirin-3-yl)propyl]carbamate](/img/structure/B13512814.png)
![tert-butyl N-{2-azabicyclo[2.2.1]heptan-4-yl}carbamate hydrochloride](/img/structure/B13512821.png)

![1-[(1r,3r)-3-Bromocyclobutyl]methanamine hydrobromide](/img/structure/B13512835.png)
![1,2,7-Triazaspiro[4.4]nonan-3-one](/img/structure/B13512836.png)


![methyl3-iodo-1H-pyrazolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13512851.png)
![2-[1-(Trifluoroacetamido)cyclopentyl]acetic acid](/img/structure/B13512855.png)
